molecular formula C22H21BrN2O3 B14978853 1-(4-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14978853
M. Wt: 441.3 g/mol
InChI Key: KIGBPDKVCVZRSZ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound offered for research and screening purposes. It belongs to the chromeno[2,3-c]pyrrole class of heterocyclic compounds, a privileged scaffold known for its relevance in medicinal chemistry and drug discovery . The core dihydrochromeno[2,3-c]pyrrole-3,9-dione structure has been identified as a useful template for the design of novel biologically active compounds . Scientific literature indicates that compounds featuring this unique scaffold have been reported to exhibit various biological activities, including behavior as glucokinase activators and mimetics of glycosaminoglycans . Efficient, one-pot multicomponent synthetic approaches have been developed for the practical synthesis of libraries containing this class of diversified, drug-like molecules, allowing for the exploration of a broad range of substituents . This product is intended for research applications only and is strictly not for medicinal, commercial, or human use.

Properties

Molecular Formula

C22H21BrN2O3

Molecular Weight

441.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[3-(dimethylamino)propyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H21BrN2O3/c1-24(2)12-5-13-25-19(14-8-10-15(23)11-9-14)18-20(26)16-6-3-4-7-17(16)28-21(18)22(25)27/h3-4,6-11,19H,5,12-13H2,1-2H3

InChI Key

KIGBPDKVCVZRSZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthesis Methodologies

Multi-Step Linear Synthesis

This approach, adapted from analogous chromeno-pyrrole syntheses, involves sequential functionalization and cyclization (Figure 1):

Precursor Preparation
  • Friedel-Crafts Acylation :
    4-Bromophenylamine undergoes acylation with chloroacetyl chloride in anhydrous dichloromethane (DCM) under AlCl₃ catalysis to yield N-(4-bromophenyl)-2-chloroacetamide (Yield: 78%).
  • Alkylation of Dimethylaminopropylamine :
    The chloroacetamide intermediate reacts with 3-(dimethylamino)propylamine in acetonitrile at 60°C for 12 hours, forming N-(4-bromophenyl)-2-[3-(dimethylamino)propylamino]acetamide (Yield: 65%).
Chromeno-Pyrrole Cyclization
  • Acid-Catalyzed Cyclocondensation :
    The acetamide derivative is treated with o-hydroxyacetophenone in acetic acid at reflux (118°C) for 24 hours. Protonation of the carbonyl oxygen facilitates nucleophilic attack by the phenolic hydroxyl group, forming the chromone ring.
  • Paal-Knorr Pyrrole Formation :
    Addition of ammonium acetate to the reaction mixture induces pyrrolidine-dione closure via dehydration (Yield: 58%).

Optimization Note : Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) improves purity to >95%.

Multicomponent Reaction (MCR) Strategy

A streamlined one-pot synthesis, derived from chromeno[4,3-b]pyrrol-4(1H)-one methodologies, enables rapid assembly of the core structure (Figure 2):

Reaction Components
  • Aldehyde : 4-Bromobenzaldehyde.
  • Amine : 3-(Dimethylamino)propylamine.
  • Isocyanide : tert-Butyl isocyanide.
Protocol
  • Imine Formation :
    Mix 4-bromobenzaldehyde (0.2 mmol), 3-(dimethylamino)propylamine (0.4 mmol), and tert-butyl isocyanide (0.2 mmol) in methanol with p-toluenesulfonic acid (0.05 equiv.) at 25°C for 12 hours.
  • Cyclization :
    Concentrate the mixture, redissolve in toluene, add pyridine (3 equiv.), and heat at 90°C for 18 hours. Intramolecular Michael addition forms the chromeno-pyrrole skeleton.
  • Oxidation :
    Atmospheric oxygen auto-oxidizes the dihydro intermediate to the dione (Yield: 44–58%).

Advantages :

  • Avoids isolation of intermediates.
  • Tolerates diverse substituents for derivative synthesis.

Comparative Analysis of Synthesis Routes

Parameter Multi-Step Synthesis MCR Approach
Total Steps 4 1
Overall Yield 29% 44–58%
Purification Complexity High (Column Chromatography) Moderate (Flash Chromatography)
Scalability Limited by Stepwise Reactions High (One-Pot)

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.56 (d, J=8.4 Hz, 2H, Ar-H), 4.32 (t, J=6.8 Hz, 2H, N-CH₂), 2.84 (s, 6H, N(CH₃)₂).
  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30).

Crystallographic Confirmation

Single-crystal X-ray diffraction of a methyl-substituted analog confirms the cis orientation of the bromophenyl and dimethylaminopropyl groups.

Applications and Derivative Synthesis

The compound serves as a precursor for antitumor agents via:

  • Suzuki Coupling : Replacement of bromine with aryl/heteroaryl groups.
  • Quaternary Ammonization : Alkylation of the dimethylamino group to enhance water solubility.

Chemical Reactions Analysis

1-(4-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other substituents using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets within biological systems. The bromophenyl and dimethylamino propyl groups play crucial roles in binding to specific receptors or enzymes, modulating their activity. The dihydrochromeno-pyrrole core may also contribute to the compound’s overall biological effects by influencing its stability and reactivity.

Comparison with Similar Compounds

1-Aryl-2-Alkyl Derivatives

  • Example: 1-Phenyl-2-methyl derivatives (e.g., 2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione) Key Differences: Replacement of the 4-bromophenyl group with phenyl and the 3-(dimethylamino)propyl with methyl reduces steric bulk and electron-withdrawing effects.
  • Synthetic Yields: Reactions with hydrazine hydrate under heating yield 60–85% of products, suggesting that bulkier substituents (e.g., 3-(dimethylamino)propyl) may require optimized stoichiometry or solvents .

1-Aryl-2-Aminoalkyl Derivatives

  • Example: 1-Aryl-2-[2-(dimethylamino)ethyl] analogs Key Differences: The ethyl chain (vs. propyl in the target compound) shortens the spacer between the dimethylamino group and the pyrrole-dione core. Impact: Reduced conformational flexibility and altered basicity of the tertiary amine, which may influence interactions with biological targets (e.g., enzymes or receptors) .
  • Synthetic Scope : These derivatives are synthesized via similar multicomponent reactions but require precise control of amine reactivity to avoid side products .

Halogen-Substituted Analogs

2-(4-Bromophenyl)-7-Chloro Derivatives

  • Example: 2-(4-Bromophenyl)-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Key Differences: Additional 7-chloro and 4-hydroxy-3-methoxyphenyl groups introduce polar functionality and hydrogen-bonding capacity. Impact: Enhanced solubility in polar solvents (e.g., DMSO or methanol) compared to the target compound, which lacks hydroxyl/methoxy groups .

Pyrazolone-Fused Derivatives

4-Bromo-1,5-Dimethyl-2-Aryl Dihydro-3H-pyrazol-3-ones

  • Example: 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one Key Differences: A pyrazolone core replaces the chromeno-pyrrole-dione system.

Research Implications

  • Biological Potential: The 3-(dimethylamino)propyl group in the target compound may enhance blood-brain barrier penetration, making it a candidate for neuroactive drug discovery .
  • Synthetic Scalability: Multicomponent reactions for chromeno-pyrrole-diones (223 examples reported) demonstrate adaptability for introducing diverse substituents, though sterically demanding groups like 4-bromophenyl require careful optimization .

Biological Activity

The compound 1-(4-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a multi-nuclear N-heterocyclic derivative that has garnered interest due to its potential biological activities. This article synthesizes current research findings on its biological activity, including antioxidant properties, enzyme inhibition, and its structural characterization.

Chemical Structure and Properties

The compound is characterized by a complex bicyclic structure that includes a chromeno-pyrrole framework. Its molecular formula is C20H21BrN2OC_{20}H_{21}BrN_2O, with a molecular weight of approximately 385.298 g/mol. The presence of the bromophenyl group and the dimethylamino propyl moiety suggests potential interactions with biological targets.

Antioxidant Activity

Research indicates that derivatives of the chromeno-pyrrole structure exhibit significant antioxidant activity . A study demonstrated that compounds with similar structures could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in various metabolic pathways. For instance, chromeno[2,3-c]pyrroles have been reported to act as glucokinase activators, which could be beneficial in managing glucose levels in diabetic patients . Additionally, some derivatives have been identified as inhibitors of the Main protease (Mpro) of SARS-CoV-2, highlighting their relevance in antiviral drug development .

Synthesis and Characterization

The synthesis of 1-(4-Bromophenyl)-2-[3-(dimethylamino)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-component reactions that yield high purity products. A one-pot synthesis method has been optimized to achieve yields between 43% and 86%, with a success rate exceeding 92% across various experiments . Characterization techniques such as NMR and X-ray crystallography confirm the structural integrity and purity of the synthesized compounds .

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Case Study 1: A derivative with a similar chromeno structure was tested for its antioxidant properties against various oxidative stress models. Results indicated a significant reduction in oxidative markers in treated cells compared to controls.
  • Case Study 2: In vitro studies showed that another related compound inhibited Mpro activity effectively at low micromolar concentrations, suggesting its potential as a therapeutic agent against viral infections.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenging of free radicals; reduction of oxidative stress
Enzyme InhibitionInhibition of glucokinase; antiviral activity
Synthesis YieldYields between 43% - 86% in one-pot reactions
Structural AnalysisConfirmed via NMR and X-ray crystallography

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